molecular formula C19H16BrN3O2 B2703767 2-bromo-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide CAS No. 921872-79-9

2-bromo-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide

Cat. No. B2703767
CAS RN: 921872-79-9
M. Wt: 398.26
InChI Key: ZTQCPYNBGRICQK-UHFFFAOYSA-N
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Description

2-bromo-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of pyridazine and has been shown to have various biochemical and physiological effects.

Scientific Research Applications

Intermolecular Interactions and Synthesis Techniques

  • Intermolecular interactions and synthesis techniques of antipyrine-like derivatives, including 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, have been studied through X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. These compounds demonstrate significant stabilization through a combination of N–H⋯O, C–H⋯O hydrogen bonds, and π-interactions, highlighting their potential for further scientific research applications (Saeed et al., 2020).

Biological Activities

  • Antimicrobial activity has been evaluated in substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives, indicating potential applications in addressing bacterial and fungal infections. Certain compounds in this study showed significant activity, comparing favorably with standard drugs such as Streptomycin and Amphotericin-B (Vijaya Laxmi et al., 2019).
  • Antiviral activities have been identified in novel 2,3-disubstitutedquinazolin-4(3H)-ones against HIV, HSV, and vaccinia viruses. Specifically, 5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid exhibited distinct activity against Herpes simplex and vaccinia viruses (Selvam et al., 2010).

Synthesis and Characterization

  • Green synthesis approaches have been developed for N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives. This involves a three-component reaction indicating an efficient method for producing compounds that could have varied applications in scientific research (Sabbaghan & Hossaini, 2012).

properties

IUPAC Name

2-bromo-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O2/c20-16-9-5-4-8-15(16)19(25)21-12-13-23-18(24)11-10-17(22-23)14-6-2-1-3-7-14/h1-11H,12-13H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQCPYNBGRICQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide

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